![molecular formula C16H14O4 B13813448 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13813448.png)
9-(2,2-Dimethyl-1-oxopropyl)-7H-furo[3,2-g][1]benzopyran-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one is a complex organic compound known for its unique structural properties. This compound is characterized by a furobenzopyran core, which is a fused ring system combining furan and benzopyran moieties. The presence of a 2,2-dimethyl-1-oxopropyl group adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a furan derivative, which undergoes a series of transformations including alkylation, oxidation, and cyclization to form the desired furobenzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a metabolic pathway or acting as a ligand for a receptor.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in organic synthesis as a reagent for cycloaddition reactions.
Phosphonic acid, P-(1-diazo-2-oxopropyl)-, dimethyl ester: Another compound with similar structural features and applications in synthesis.
Uniqueness
9-(2,2-Dimethyl-1-oxopropyl)-7H-furo3,2-gbenzopyran-7-one stands out due to its unique furobenzopyran core and the presence of the 2,2-dimethyl-1-oxopropyl group. These structural elements confer distinct chemical properties and reactivity, making it valuable for specific research applications that similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
9-(2,2-dimethylpropanoyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O4/c1-16(2,3)15(18)12-13-10(6-7-19-13)8-9-4-5-11(17)20-14(9)12/h4-8H,1-3H3 |
Clave InChI |
JNRHTGMSAIBCNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


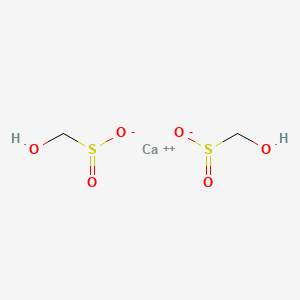
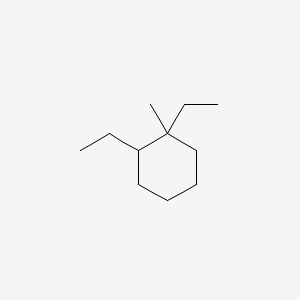
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

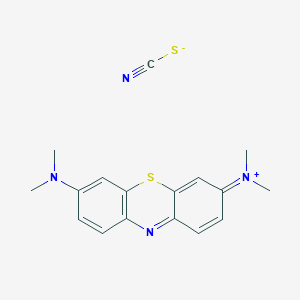
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
![2-[Amino-(4-methoxybenzoyl)amino]benzamide;hydrochloride](/img/structure/B13813399.png)
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
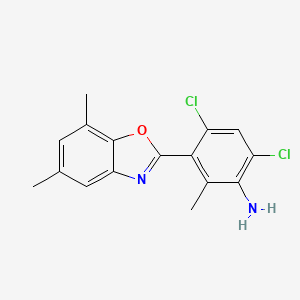
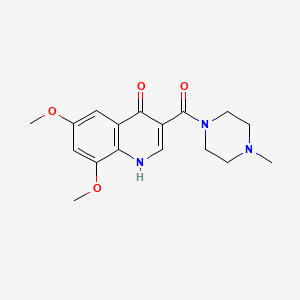
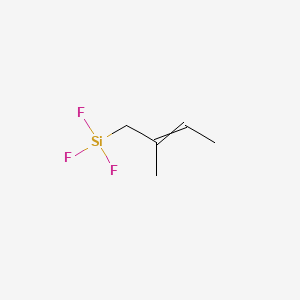
![(1R,4R,7R)-7-Nitrobicyclo[2.2.2]oct-2-ene](/img/structure/B13813457.png)
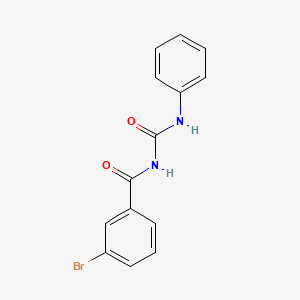
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
